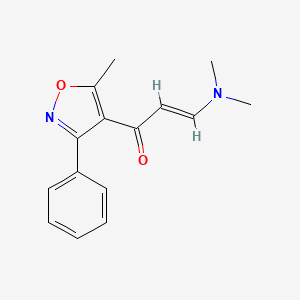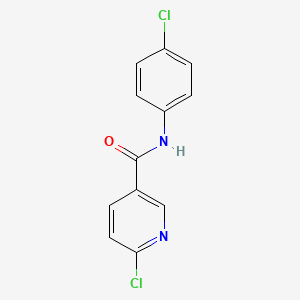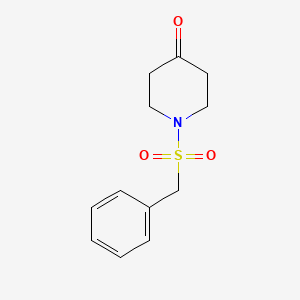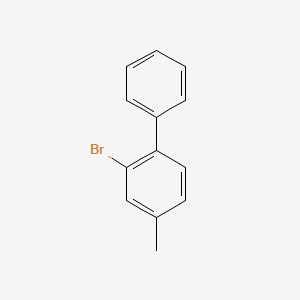
2-Bromo-4-methylbiphenyl
Übersicht
Beschreibung
2-Bromo-4-methylbiphenyl is an organic compound with the molecular formula C13H11Br. It is a derivative of biphenyl, where a bromine atom is substituted at the second position and a methyl group at the fourth position on the aromatic ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylbiphenyl can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. For instance, this compound can be synthesized from 3,4-dibromotoluene and phenylboronic acid using bis(1,5-cyclooctadiene)nickel(0), potassium phosphate, and tricyclohexylphosphine in tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: The industrial production of this compound typically involves the bromination of 4-methylbiphenyl using bromine or other brominating agents such as sodium bromate and sodium bromide in the presence of concentrated sulfuric acid. The reaction is carried out at controlled temperatures (0-50°C) to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium phosphate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methylbiphenyl is widely used in scientific research and industrial applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active molecules.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methylbiphenyl involves its interaction with specific molecular targets and pathways. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of carbon-carbon bonds through coupling reactions. The bromine atom’s presence enhances the compound’s reactivity, making it a valuable reagent in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylphenol: Similar in structure but with a hydroxyl group instead of a biphenyl moiety.
2-Bromo-4-methylpropiophenone: Another brominated aromatic compound with a different functional group.
Uniqueness: 2-Bromo-4-methylbiphenyl is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other brominated aromatic compounds. Its ability to participate in various coupling reactions and serve as a precursor for complex organic molecules highlights its versatility and importance in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYCDJHYKHJOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



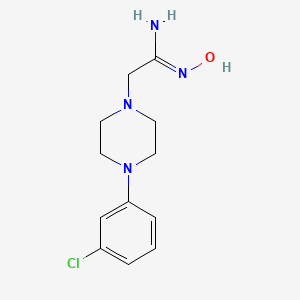


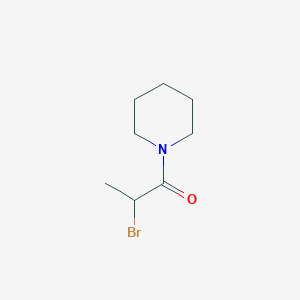
![5,5-Bis[(4-bromophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3034977.png)
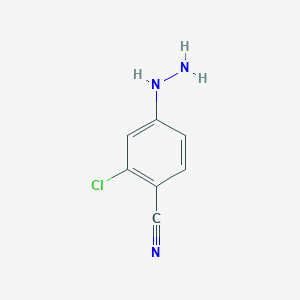
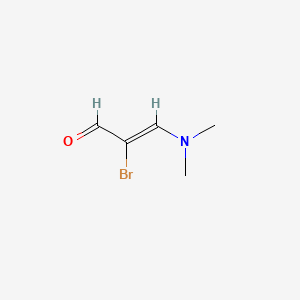
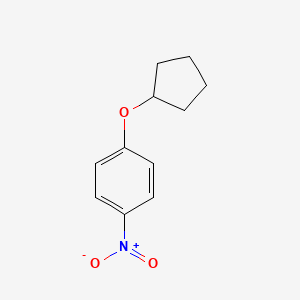
![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)
